Butachlor ESA sodium salt

Übersicht

Beschreibung

Butachlor ESA sodium salt is an anilide.

Wirkmechanismus

Target of Action

Butachlor ESA sodium salt, also known as 2-[(2,6-Diethylphenyl)(butoxymethyl)amino]-2-oxo-ethanesulfonic acid sodium salt , is a widely used herbicide . The primary target of this compound is the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes . By inhibiting this process, it prevents the early development of plants .

Mode of Action

The interaction of this compound with its targets involves both physical and chemical adsorption . The compound adheres to the surface of its targets and inhibits the extension of the VLCFAs . This interaction conforms to pseudo-second-order kinetics , indicating a complex process that involves more than one step.

Biochemical Pathways

The inhibition of VLCFA biosynthesis by this compound affects several biochemical pathways. The exact pathways and their downstream effects are still under investigation . It is known that the disruption of vlcfa biosynthesis can lead to a variety of effects, including the inhibition of plant growth .

Pharmacokinetics

It is known that the compound has a molecular weight of 37945 , which may influence its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of plant growth . By disrupting VLCFA biosynthesis, the compound prevents the normal development of plant tissues . This makes it an effective herbicide for controlling undesirable grasses and broadleaf weeds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH value and salt ion concentration can affect the electrostatic interaction of the compound with its targets . Additionally, aging can cause a significant drop in the adsorption capacity of this compound . Therefore, the environmental context is a crucial factor to consider when using this compound.

Biochemische Analyse

Biochemical Properties

Butachlor ESA sodium salt plays a significant role in biochemical reactions, particularly in the context of its parent compound, butachlor. Butachlor is known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) by targeting elongase enzymes . This inhibition disrupts the production of essential lipids, affecting cell membrane integrity and function. This compound interacts with various biomolecules, including enzymes like elongase and geranylgeranyl pyrophosphate cyclization enzymes . These interactions lead to the disruption of lipid biosynthesis and other metabolic processes, ultimately affecting cellular homeostasis.

Cellular Effects

The impact of this compound on cellular processes is profound. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that butachlor, and by extension this compound, can cause oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can alter gene expression, particularly genes involved in antioxidant defense mechanisms. Additionally, the compound affects cellular metabolism by inhibiting key enzymes involved in lipid biosynthesis, leading to altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits elongase enzymes, preventing the elongation of VLCFAs . This inhibition disrupts the synthesis of essential lipids, affecting cell membrane structure and function. Additionally, the compound can induce oxidative stress by generating ROS, which can damage cellular components, including DNA, proteins, and lipids . The molecular interactions of this compound with biomolecules also include enzyme inhibition and changes in gene expression, particularly those related to oxidative stress response and lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can have long-term effects on cellular function. Studies have shown that butachlor and its derivatives, including this compound, can persist in the environment and biological systems, leading to prolonged exposure and potential toxicity . The stability and degradation of the compound are influenced by factors such as temperature, pH, and microbial activity . Long-term exposure to this compound can result in chronic oxidative stress and disruption of cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and metabolic disruption . At higher doses, it can lead to significant toxicity, including liver and kidney damage, as well as adverse effects on reproductive and developmental processes . Studies have shown that the median lethal concentration (LC50) of butachlor in juvenile Chinese mitten crabs is 0.14 mg/L, indicating high toxicity at relatively low concentrations . The compound’s toxic effects are dose-dependent, with higher doses causing more severe oxidative stress and tissue damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound undergoes microbial degradation, with key enzymes such as ferredoxin, reductase, and debutoxylase playing crucial roles in its breakdown . The metabolic pathways involve dechlorination and dealkylation processes, leading to the formation of less toxic metabolites . These pathways are essential for the detoxification of this compound and its removal from biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be absorbed by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins and enzymes, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound can be found in the cytoplasm, where it interacts with enzymes involved in lipid biosynthesis and oxidative stress response . Additionally, it may localize to the endoplasmic reticulum, where it inhibits elongase enzymes and disrupts lipid metabolism . The subcellular localization of this compound is crucial for its activity and function, as it determines the specific biochemical pathways and cellular processes affected by the compound .

Eigenschaften

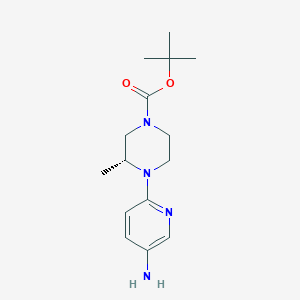

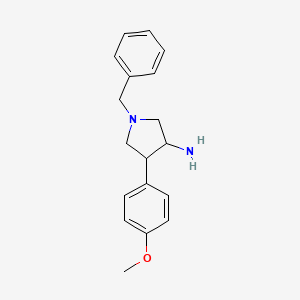

IUPAC Name |

sodium;2-[N-(butoxymethyl)-2,6-diethylanilino]-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO5S.Na/c1-4-7-11-23-13-18(16(19)12-24(20,21)22)17-14(5-2)9-8-10-15(17)6-3;/h8-10H,4-7,11-13H2,1-3H3,(H,20,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWWTVNLPSYRSP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCN(C1=C(C=CC=C1CC)CC)C(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1469466.png)

![2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid](/img/structure/B1469478.png)